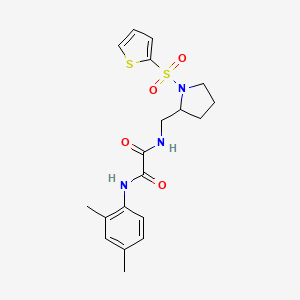
N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide" is a type of oxalamide, which is a class of compounds characterized by the presence of an oxalamide group, typically involving a carbonyl group linked to an amide group. Oxalamides are known for their potential applications in various fields, including materials science and pharmaceuticals, due to their ability to form hydrogen-bonded supramolecular networks.
Synthesis Analysis
The synthesis of oxalamides can be achieved through various synthetic routes. One such approach is described in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence . This method is operationally simple and high yielding, making it a useful formula for the synthesis of anthranilic acid derivatives and oxalamides.
Molecular Structure Analysis
The molecular structure of oxalamides is crucial in determining their intermolecular interactions and crystal chemistry. For instance, the molecule of N,N'-bis(4-pyridylmethyl)oxalamide has an inversion center in the middle of the oxalamide group, which allows for the formation of extended supramolecular networks through intermolecular hydrogen bonds . These interactions are essential for the stability and properties of the crystalline material.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding can reduce the deviation from planarity in the molecular conformation, which in turn can affect the intermolecular hydrogen bonding distances and lattice energies . These properties are reflected in the crystalline state of the compounds and can be quantified through lattice and stacking energies.
科学的研究の応用
Catalytic Reactions
N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide and related compounds have been studied for their potential use in various catalytic processes. One notable application is in the copper-catalyzed coupling reaction of (hetero)aryl halides with 1-alkynes, where similar ligands have shown effectiveness in facilitating these reactions under mild conditions. This process is valuable for the synthesis of internal alkynes, contributing to the diversity of available chemical structures for further applications in medicinal chemistry and materials science (Ying Chen et al., 2023).
Supramolecular Chemistry
In supramolecular chemistry, compounds structurally related to N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been used to study hydrogen-bonded supramolecular networks. These studies help in understanding the self-assembly processes of molecular systems, which are crucial for the development of novel materials and nanotechnology applications. For instance, N,N'-bis(4-pyridylmethyl)oxalamide and its derivatives have demonstrated the ability to form extended supramolecular networks through intermolecular N-H...N and C-H...O hydrogen bonds, showcasing their potential in materials science (Gene-Hsiang Lee, 2010).
Organic Synthesis
The chemical framework of N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is also of interest in the domain of organic synthesis. Compounds with similar structures have been explored for their utility in synthesizing novel pyridine and fused pyridine derivatives. These synthetic routes offer access to a wide array of chemical entities with potential biological activity, demonstrating the versatility of such compounds in contributing to the development of new drugs and therapeutic agents (E. M. Flefel et al., 2018).
特性
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-13-7-8-16(14(2)11-13)21-19(24)18(23)20-12-15-5-3-9-22(15)28(25,26)17-6-4-10-27-17/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAROSIBFBXNUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol](/img/structure/B2543287.png)
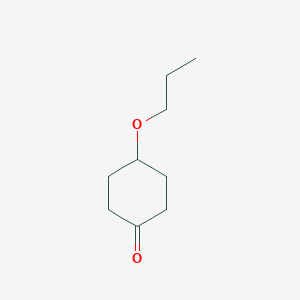
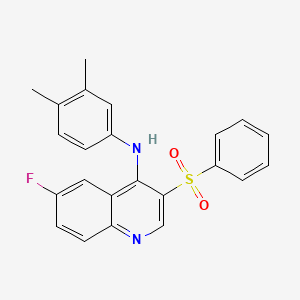
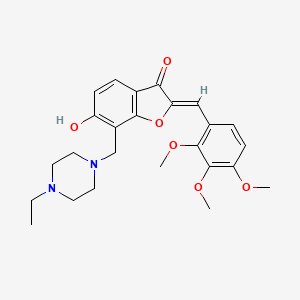
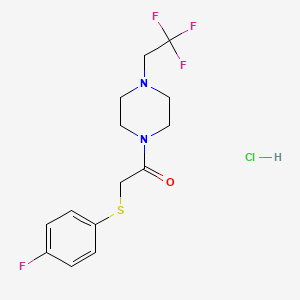
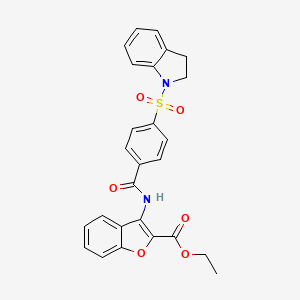
![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)
![N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2543301.png)



![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2543307.png)
